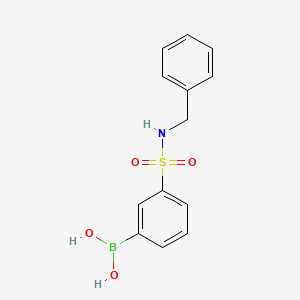

N-Benzyl 3-boronobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(benzylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVLQZPFDWDKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626373 | |

| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690662-91-0 | |

| Record name | [3-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Benzyl 3-boronobenzenesulfonamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-Benzyl 3-boronobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3-boronobenzenesulfonamide is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a sulfonamide scaffold, a common pharmacophore in various therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathway for N-Benzyl-3-boronobenzenesulfonamide, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis and purification.

Introduction: Significance and Applications

N-Benzyl-3-boronobenzenesulfonamide serves as a valuable building block in the development of complex organic molecules. The boronic acid group allows for the formation of carbon-carbon bonds with a wide range of aryl and vinyl halides or triflates through palladium-catalyzed Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl systems and other intricate molecular architectures often found in pharmaceuticals and functional materials.

The sulfonamide group is a well-established pharmacophore known for its presence in a variety of drugs, including antibacterial agents, diuretics, and protease inhibitors. The incorporation of a sulfonamide moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The N-benzyl group provides a lipophilic character and can engage in specific binding interactions within biological targets.

The combination of these three components in N-Benzyl-3-boronobenzenesulfonamide makes it a particularly attractive intermediate for the synthesis of novel drug candidates and functional materials.

Retrosynthetic Analysis and Primary Synthetic Pathway

A logical retrosynthetic analysis of N-Benzyl-3-boronobenzenesulfonamide points to two primary disconnection strategies. The most direct and convergent approach involves the formation of the sulfonamide bond between 3-aminophenylboronic acid and benzylsulfonyl chloride. This pathway is advantageous as it utilizes readily available starting materials.

This primary synthetic pathway is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amino group of 3-aminophenylboronic acid acts as the nucleophile, attacking the electrophilic sulfur atom of benzylsulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-Benzyl-3-boronobenzenesulfonamide via the sulfonylation of 3-aminophenylboronic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 30418-59-8 | Sigma-Aldrich |

| Benzylsulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1939-99-7 | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Reaction Setup and Procedure

Step-by-Step Procedure:

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the 3-aminophenylboronic acid in anhydrous dichloromethane (DCM) and pyridine (2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Benzylsulfonyl Chloride: While stirring, add a solution of benzylsulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the molecular formula.

-

Melting Point: To assess the purity of the crystalline solid.

Mechanistic Insights

The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism.

The lone pair of electrons on the nitrogen atom of 3-aminophenylboronic acid attacks the electrophilic sulfur atom of benzylsulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and reforming the sulfur-oxygen double bonds. The resulting protonated sulfonamide is then deprotonated by the base (pyridine) to yield the final product and pyridinium hydrochloride.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time or temperature moderately. - Use a slight excess of benzylsulfonyl chloride. |

| Side reactions. | - Maintain low temperature during the addition of benzylsulfonyl chloride. - Use a non-nucleophilic base if pyridine interferes. | |

| Loss during workup. | - Ensure complete extraction of the product. - Avoid overly acidic or basic conditions that could cleave the boronic acid group. | |

| Impure Product | Presence of starting materials. | - Optimize column chromatography conditions. - Ensure the correct stoichiometry of reactants. |

| Formation of bis-sulfonated product. | - This is unlikely with a primary amine but can be avoided by slow addition of the sulfonyl chloride. |

Alternative Synthetic Strategy: Borylation of a Precursor

An alternative, though more linear, approach involves the borylation of a pre-synthesized N-benzyl-3-bromobenzenesulfonamide.

This method first involves the synthesis of N-benzyl-3-bromobenzenesulfonamide from 3-bromobenzenesulfonyl chloride and benzylamine. The subsequent borylation can be achieved through a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and acidic workup.[6] Alternatively, a Grignard reagent can be formed from the aryl bromide, which is then reacted with the borate ester.[7] While effective, this route is longer and requires the handling of pyrophoric and moisture-sensitive organometallic reagents.

Conclusion

The synthesis of N-Benzyl-3-boronobenzenesulfonamide is most efficiently achieved through the direct sulfonylation of 3-aminophenylboronic acid with benzylsulfonyl chloride. This method is convergent, utilizes readily available starting materials, and follows a well-established reaction mechanism. Careful control of reaction conditions and a thorough purification procedure are essential for obtaining a high yield of the pure product. This versatile building block holds significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

-

3-Aminophenylboronic acid. Sigma-Aldrich.

-

Organic Syntheses Procedure.

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH.

-

N-Benzyl-4-bromobenzenesulfonamide. Benchchem.

-

Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Process for the preparation of substituted phenylboronic acids. Google Patents.

-

Suzuki cross-coupling reaction. YouTube.

-

Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Molbase.

-

Suzuki Coupling. YouTube.

-

Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. Benchchem.

-

(PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate.

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH.

-

Phenylboronic acid – preparation and application. Georganics.

-

B-Alkyl Suzuki Couplings. Macmillan Group.

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC - PubMed Central.

-

Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Publishing.

-

Benzenesulfonyl chloride. Organic Syntheses Procedure.

-

N-benzyl-N,4-dimethyl-3-nitrobenzenesulfonamide. Benchchem.

-

Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

"N-Benzyl 3-boronobenzenesulfonamide" CAS number 690662-91-0

An In-Depth Technical Guide to N-Benzyl 3-boronobenzenesulfonamide (CAS 690662-91-0): Synthesis, Properties, and Prospective Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as [3-(benzylsulfamoyl)phenyl]boronic acid, is a unique bifunctional molecule that merges the established biological significance of the sulfonamide scaffold with the versatile reactivity and targeting capabilities of the phenylboronic acid moiety. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an expert analysis of its potential applications in medicinal chemistry and drug discovery. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for researchers seeking to explore the therapeutic potential of this promising compound.

Introduction: A Molecule of Untapped Potential

The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. This compound (Figure 1) represents a compelling example of this approach. It incorporates two key structural motifs:

-

The N-Benzyl Sulfonamide Core: The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, diuretic, and anticancer agents.[1][2] The N-benzyl substituent can enhance lipophilicity and engage in crucial π-π stacking and hydrophobic interactions with biological targets, often improving pharmacokinetic and pharmacodynamic properties.[3]

-

The Phenylboronic Acid (PBA) Moiety: Phenylboronic acids are renowned for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited for the targeted delivery of therapeutics to cells overexpressing sialic acids, such as cancer cells.[4][5] This unique interaction also forms the basis for glucose-responsive systems and advanced chromatographic separations.[6]

The combination of these two moieties in this compound suggests a molecule with the potential for targeted therapeutic action, offering a foundation for the development of novel enzyme inhibitors, targeted anticancer agents, or advanced diagnostic probes.

| Property | Value | Source |

| CAS Number | 690662-91-0 | [7] |

| Molecular Formula | C13H14BNO4S | [7] |

| Molecular Weight | 291.1 g/mol | [7] |

| IUPAC Name | [3-(benzylsulfamoyl)phenyl]boronic acid | [8] |

| Synonyms | This compound, 3-benzylsulfamoylbenzeneboronic acid | [2][8] |

Synthesis and Characterization: A Validated Protocol

Overall Synthetic Scheme

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 625470-36-2|N-Benzyl 3-bromobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzyl 3-boronobenzenesulfonamide: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of N-Benzyl 3-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The guide delves into the compound's molecular architecture, exploring the interplay between its key functional groups: the N-benzyl moiety, the sulfonamide linkage, and the boronic acid group. A detailed, field-proven synthetic protocol is presented, with a focus on the causal relationships behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide outlines established methodologies for the structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, the guide discusses the compound's potential applications in drug development, particularly in the context of leveraging the unique properties of boronic acids as enzyme inhibitors and the role of the N-benzyl sulfonamide scaffold in modulating pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising molecular entity.

Introduction: The Convergence of Three Key Pharmacophores

This compound emerges as a molecule of interest at the intersection of three well-established pharmacophores: the N-benzyl group, the sulfonamide core, and the boronic acid functional group. The strategic combination of these moieties suggests a potential for multifaceted biological activity and desirable drug-like properties.

The N-benzyl group is a prevalent feature in numerous biologically active compounds, influencing properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] The benzyl moiety can also participate in crucial non-covalent interactions like π-π stacking and hydrophobic interactions with biological targets.[1]

Sulfonamides represent a cornerstone of medicinal chemistry, historically recognized for their antibacterial properties.[3] Their application has since expanded dramatically, with sulfonamide-containing drugs now used as anticancer, anti-inflammatory, and antiviral agents, among others.[4] This scaffold's ability to act as a bioisostere for other functional groups and its synthetic accessibility contribute to its widespread use.

The boronic acid functional group has overcome initial perceptions of toxicity to become a key player in modern drug design.[5] The approval of drugs like bortezomib has highlighted the potential of boronic acids as potent enzyme inhibitors.[5] Their ability to form reversible covalent bonds with active site serine or threonine residues is a key aspect of their mechanism of action.

This guide will dissect the molecular structure of this compound, propose a robust synthetic pathway, detail methods for its characterization, and explore its potential in the landscape of drug discovery.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a sulfonamide group at the 1-position and a boronic acid group at the 3-position. The sulfonamide nitrogen is further substituted with a benzyl group.

| Compound Name | This compound |

| CAS Number | 690662-91-0 |

| Molecular Formula | C₁₃H₁₄BNO₄S |

| Molecular Weight | 291.13 g/mol |

The spatial arrangement and electronic properties of these functional groups are critical to the molecule's reactivity and biological activity. The boronic acid group, with its trigonal planar boron atom, can readily interact with diols and participate in transmetalation reactions, most notably the Suzuki-Miyaura coupling.[6][7] The sulfonamide linkage provides a polar, hydrogen-bond accepting moiety, while the N-benzyl group introduces a significant hydrophobic character.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be envisioned through a two-step process, leveraging well-established and reliable chemical transformations. This proposed pathway ensures high yields and purity of the final product.

Synthetic Strategy Overview

The synthesis commences with the readily available starting material, 3-aminobenzenesulfonamide. The first step involves the protection of the sulfonamide nitrogen via N-benzylation. The subsequent step introduces the boronic acid functionality at the 3-position of the benzene ring, likely through a Sandmeyer-type reaction followed by borylation. An alternative and potentially more direct route would involve the N-benzylation of commercially available 3-boronobenzenesulfonamide, though the former approach may offer better overall yields and fewer purification challenges. For the purpose of this guide, we will detail the N-benzylation of 3-aminobenzenesulfonamide followed by diazotization and borylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzyl 3-aminobenzenesulfonamide

This step involves the nucleophilic substitution of a benzyl halide with 3-aminobenzenesulfonamide. The use of a suitable base is crucial to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

-

Materials:

-

3-Aminobenzenesulfonamide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 3-aminobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Benzyl 3-aminobenzenesulfonamide.

-

Step 2: Synthesis of this compound

This transformation proceeds via a Sandmeyer-type reaction. The amino group of N-benzyl 3-aminobenzenesulfonamide is first converted to a diazonium salt, which is then reacted with a boron source to yield the desired boronic acid.

-

Materials:

-

N-Benzyl 3-aminobenzenesulfonamide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

-

Procedure:

-

Suspend N-Benzyl 3-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in THF to -78°C.

-

Slowly add the cold diazonium salt solution to the borate solution, ensuring the temperature remains below -70°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1M HCl and stir for 1 hour.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure. Based on data from analogous compounds, the following spectral features are predicted.[8][9]

¹H NMR (predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic protons ortho to the boronic acid and sulfonamide groups |

| ~7.2-7.6 | m | 7H | Aromatic protons of the benzyl group and the remaining protons of the central benzene ring |

| ~4.3-4.5 | d | 2H | Methylene protons (-CH₂-) of the benzyl group |

| ~5.0-6.0 | br s | 1H | Sulfonamide proton (-SO₂NH-) |

| ~8.0-9.0 | br s | 2H | Boronic acid protons (-B(OH)₂) |

¹³C NMR (predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carbonyl carbon (if any impurities) |

| ~130-140 | Aromatic carbons |

| ~125-130 | Aromatic carbons |

| ~45-50 | Methylene carbon (-CH₂-) of the benzyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 291.08

-

Key Fragmentation Patterns:

-

Loss of the benzyl group ([M-91]⁺)

-

Cleavage of the S-N bond

-

Loss of the boronic acid group

-

Applications in Drug Discovery

The unique structural features of this compound position it as a promising candidate for various applications in drug discovery.

Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases and other enzymes.[5] The boron atom can form a reversible covalent bond with the hydroxyl group of serine or threonine residues in the enzyme's active site, leading to potent inhibition. The N-benzyl sulfonamide portion of the molecule can be tailored to enhance binding affinity and selectivity for specific enzyme targets.

Caption: Interaction of the boronic acid with a serine residue in an enzyme active site.

Modulating Physicochemical Properties

The N-benzyl group and the sulfonamide core can be systematically modified to fine-tune the molecule's physicochemical properties.[1][4] This allows for the optimization of ADME parameters, such as solubility, permeability, and metabolic stability, which are critical for the development of orally bioavailable drugs.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its structure can be unequivocally confirmed by standard analytical techniques. The convergence of the N-benzyl, sulfonamide, and boronic acid functionalities provides a versatile platform for the design of novel therapeutic agents, particularly enzyme inhibitors. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Organic Syntheses Procedure. (n.d.).

- Metal-Free Direct N-Benzylation of Sulfonamides with Benzyl Alcohols by Employing Boron Trifluoride–Diethyl Ether Complex. (2015). Synlett, 26(05), 641-645.

- N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. (2014). Molbank, 2014(4), M836.

- N-Benzyl-4-bromobenzenesulfonamide. (n.d.). Benchchem.

- Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Organic Letters, 26(1), 136-141.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis. (n.d.). Benchchem.

- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (2016). RSC Advances, 6(78), 74863-74870.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Benzylic sulfonamides in drug discovery. (n.d.). ResearchGate.

- Recent advances of synthesis of Boron derivatives and their applications in bioimaging. (2025). Coordination Chemistry Reviews, 505, 215163.

- Aminative Suzuki-Miyaura Coupling. (2024). Domainex.

- N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli. (2011). ACS Medicinal Chemistry Letters, 2(1), 59-63.

- Oxidation of benzyl ethers by N-bromosuccinimide: A kinetic and mechanistic study. (2025). Journal of the Indian Chemical Society, 102(8), 101429.

- Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. (n.d.). Benchchem.

- Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. (2019). Journal of the Chemical Society of Pakistan, 41(1), 123-128.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(4), 689.

- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2018). Trade Science Inc..

- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 992-999.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). The Royal Society of Chemistry.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4284.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, e202400384.

- Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hematology. (2024). Bioorganic Chemistry, 153, 107807.

- N-Benzyl 3-Aminobenzenesulfonamide. (n.d.). Santa Cruz Biotechnology.

- N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- NMR Gallery Indexed by NMR Spin Systems. (n.d.). Organic Chemistry Data.

- N-benzyl-3-phenylpropanamide. (n.d.). PubChem.

- 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. (2025). Acta Chimica Slovenica, 72(1), 1-13.

- Mechanistic Studies of N-nitrosodimethylamine (NDMA) Formation in Chlorinated Drinking Water. (2002). Journal of Environmental Monitoring, 4(2), 249-252.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules, 27(19), 6523.

- Benzoboroxoles: Synthesis and applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 169, 148-164.

- Study on the synthesis of N-benzyl-3-pyrrolidinone. (2008). Journal of Chemical Industry and Engineering (China), 59(7), 1833-1836.

- Application Notes and Protocols for the Analytical Characterization of (S)-Benzyl 3-aminobutyrate. (n.d.). Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to N-Benzyl 3-boronobenzenesulfonamide Derivatives and Analogs: Synthesis, Mechanisms, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-Benzyl 3-boronobenzenesulfonamide and its analogs, a class of compounds attracting significant interest in medicinal chemistry. We will delve into rational synthetic strategies, elucidate the mechanistic basis for their biological activity, and explore their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical and biological properties of these molecules.

Introduction: The Scientific Rationale

The convergence of three key pharmacophores—the N-benzyl group, the sulfonamide linker, and the arylboronic acid moiety—creates a molecular architecture with significant therapeutic potential. The sulfonamide core is a classic structural motif in a wide array of clinically successful drugs, known for its ability to mimic the transition state of various enzymatic reactions.[1][] The N-benzyl substituent can be strategically modified to enhance target engagement and modulate pharmacokinetic properties.[3][4] Most notably, the boronic acid group acts as a versatile chemical probe, capable of forming reversible covalent bonds with active site serine, threonine, or cysteine residues in target enzymes, leading to potent and often selective inhibition.[5][6] This unique combination of features makes this compound derivatives prime candidates for the development of novel enzyme inhibitors.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings. Below, we outline a highly plausible and adaptable synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary disconnection approaches for the target molecule.

Caption: Retrosynthetic analysis of this compound.

Route A, involving a late-stage borylation, is often preferred due to the commercial availability of 3-bromobenzenesulfonyl chloride and the well-established nature of palladium-catalyzed borylation reactions.[7][8]

Detailed Experimental Protocol (Route A)

This section provides a step-by-step methodology for the synthesis of this compound via the late-stage borylation approach.

Step 1: Synthesis of N-Benzyl-3-bromobenzenesulfonamide

Caption: Workflow for the synthesis of N-Benzyl-3-bromobenzenesulfonamide.

-

Reaction Setup: To a solution of benzylamine (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled to 0°C, add pyridine (1.2 equivalents) as a base.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.[9][10] The use of a dropping funnel is recommended to control the rate of addition and manage the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine and benzylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Borylation

Caption: Workflow for the palladium-catalyzed borylation.

-

Reaction Setup: In a Schlenk flask, combine N-benzyl-3-bromobenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), potassium acetate (KOAc, 3.0 equivalents), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Heating: Add anhydrous dioxane as the solvent and heat the reaction mixture to 80-90°C.

-

Reaction Progression: Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting boronate ester by column chromatography.

-

Hydrolysis to Boronic Acid: The pinacol boronate ester can be hydrolyzed to the final this compound by stirring with an aqueous acid (e.g., 1M HCl) or by using a biphasic system with a phase transfer catalyst.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is emerging, extensive research on structurally related analogs provides a strong basis for its therapeutic potential in several key areas.

Antibacterial Applications

Sulfonamide boronic acids have shown significant promise as inhibitors of bacterial β-lactamases, enzymes that confer resistance to penicillin and cephalosporin antibiotics.[1][5][11] The boronic acid moiety acts as a transition-state analog, forming a covalent adduct with the active site serine residue of the β-lactamase, thereby inactivating the enzyme.[5]

Table 1: Inhibitory Activity of Representative Sulfonamide Boronic Acids against AmpC β-Lactamase

| Compound | R Group | Ki (nM)[5] |

| 1 | Methyl | 789 |

| 2 | Phenyl | 25 |

| 3 | 2-Thienylmethyl | 130 |

Data extracted from studies on related sulfonamide boronic acids.[5]

The potent, low nanomolar inhibition constants observed for these analogs suggest that this compound could function as an effective β-lactamase inhibitor, potentially restoring the efficacy of existing β-lactam antibiotics against resistant bacterial strains.

Anticancer Potential

N-benzyl sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with a particular focus on pancreatic cancer.[3][4] The proposed mechanisms of action are multifaceted and may involve the inhibition of key signaling pathways or metabolic processes essential for tumor cell survival.[4]

A library of N-benzyl sulfonamides derived from an indole core has been shown to exhibit selective activity against pancreatic cancer cell lines, particularly when used in combination with metabolic inhibitors like 2-deoxy-D-glucose (2-DG).[3] This suggests that these compounds may interfere with cellular energy metabolism, a known vulnerability of many cancer types.

Table 2: Cytotoxicity of Selected N-Benzyl Sulfonamide Analogs against Pancreatic Cancer Cell Line BxPC3

| Compound ID | Substituent on Benzyl Ring | IC50 (µM) with 2-DG[3] |

| Cpd 1 | 4-Fluoro | < 5 |

| Cpd 2 | 3,4-Dichloro | < 5 |

| Cpd 3 | 4-Trifluoromethyl | < 5 |

Data represents the activity of related N-benzyl sulfonamide structures.[3]

The addition of a boronic acid group to this scaffold could further enhance anticancer activity by enabling covalent interactions with specific enzymatic targets within cancer cells, such as proteases or kinases.

Mechanism of Action: A Molecular Perspective

The biological activity of this compound derivatives is intrinsically linked to the chemical reactivity of the boronic acid group and the structural features of the sulfonamide scaffold.

Covalent Enzyme Inhibition

The key mechanistic feature of boronic acid-containing drugs is their ability to form a reversible, covalent bond with nucleophilic residues (typically serine) in the active site of target enzymes.

Caption: Covalent inhibition of a serine hydrolase by a boronic acid.

This interaction mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition. In the context of β-lactamases, the boronic acid effectively traps the enzyme in an inactive state, preventing the hydrolysis of β-lactam antibiotics.[5]

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound analogs can be fine-tuned through systematic structural modifications:

-

Substituents on the N-benzyl ring: Altering the electronic and steric properties of the benzyl group can significantly impact binding affinity and pharmacokinetic properties. Electron-withdrawing groups, for instance, have been shown to enhance activity in some series.[3]

-

Modifications of the Sulfonamide Linker: While the sulfonamide is a robust and effective linker, its replacement with other functional groups, such as amides, can dramatically alter the structure-activity relationship.[1][5]

-

Position of the Boronic Acid: The placement of the boronic acid group on the benzenesulfonamide ring is critical for optimal orientation within the enzyme's active site. The 3-position provides a distinct vector for interaction compared to the 4-position, which may lead to altered target selectivity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. The synthetic accessibility of this scaffold, combined with the proven efficacy of its constituent pharmacophores, provides a strong foundation for further investigation. Future research should focus on:

-

Expansion of Analog Libraries: The synthesis and screening of a diverse range of analogs with varied substitution patterns will be crucial for optimizing potency and selectivity.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds in both bacterial and cancer cells will provide a deeper understanding of their mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will require thorough evaluation in preclinical animal models to assess their therapeutic potential and drug-like properties.

The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs in oncology and infectious disease.

References

-

Chen, Y., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(23), 8545–8556. [Link][1][5][11]

-

Kamicker, B. J., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(19), e202300265. [Link][3][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17943, m-Bromobenzenesulphonyl chloride. [Link][9]

-

Hernandez, K., et al. (2018). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 4(10), 1451–1461. [Link][6]

-

Li, J., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link][12]

-

Chen, Y., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. Journal of Medicinal Chemistry, 53(23), 8545-8556. [Link][11]

-

Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link][13]

-

Chen, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. ResearchGate. [Link][14]

-

Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 26. [Link][15]

-

Li, W., et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 78(10), 3498–3505. [Link][16]

-

Sibrian-Vazquez, M., et al. (2010). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Journal of Medicinal Chemistry, 53(15), 5535–5544. [Link][17]

-

The Royal Society of Chemistry. (2013). Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. [Link][18]

-

Wang, D., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(30), 10245–10250. [Link][19]

-

Yang, C., et al. (2019). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 13(1), 2. [Link][7]

-

Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4614–4617. [Link][8]

-

Ishiyama, T., et al. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Chemistry Letters, 31(8), 780–781. [Link][20]

-

Request PDF. (2025). Palladium-Catalyzed Decarbonylative Borylation of Benzylic Acids for the Synthesis of Benzylboronates. ResearchGate. [Link][21]

-

Request PDF. (2025). Synthesis of benzylboronates via palladium-catalyzed borylation of benzyl halides with pinacolborane. ResearchGate. [Link][22]

-

Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. [23]

-

Quora. (2023). What reaction with benzylamine can form isopropylbenzylamines?. [Link][24]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromobenzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 11. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Catalyst-free arylation of sulfonamides via visible light-mediated deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 24. quora.com [quora.com]

The Multifaceted Biological Activities of N-benzyl Benzenesulfonamides: A Technical Guide for Drug Discovery Professionals

Abstract

The N-benzyl benzenesulfonamide scaffold represents a "privileged" structural motif in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the key biological activities of N-benzyl benzenesulfonamides, including their anticancer, antimicrobial, and anti-inflammatory properties. The underlying mechanisms of action will be dissected, supported by recent findings and quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, aiming to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the N-benzyl Benzenesulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone of modern pharmacology, first rising to prominence with the advent of sulfa drugs, the first systemic antimicrobial agents.[1] This functional group's ability to mimic the transition state of various enzymatic reactions and participate in key hydrogen bonding interactions has led to its incorporation into a vast number of approved drugs. When combined with a benzyl group, the resulting N-benzyl benzenesulfonamide scaffold gains a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with a multitude of biological targets. This versatility has driven extensive research into the therapeutic applications of its derivatives, revealing a rich landscape of biological activity.

Synthetic Strategies for N-benzyl Benzenesulfonamides

The synthesis of N-benzyl benzenesulfonamides is typically straightforward, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies. A common and efficient method involves a two-step process.[2]

General Two-Step Synthesis Protocol

This protocol outlines a general procedure for the synthesis of N-benzyl benzenesulfonamides.

Step 1: Formation of the Benzenesulfonamide

-

Dissolve the desired aniline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired benzenesulfonamide.

Step 2: N-Benzylation

-

Dissolve the benzenesulfonamide from Step 1 (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.), to the solution and stir for 30 minutes at room temperature.

-

Add the appropriate benzyl bromide or benzyl chloride (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final N-benzyl benzenesulfonamide derivative by column chromatography.

Anticancer Activity: A Multi-pronged Attack on Malignancy

N-benzyl benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their anticancer effects are often multifactorial, targeting key cellular processes essential for tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant mechanism of action for many N-benzyl benzenesulfonamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Benzenesulfonamide-bearing imidazole | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [4] |

| 2 | Benzenesulfonamide-bearing imidazole | IGR39 (Melanoma) | 27.8 ± 2.8 | [4] |

| 3 | Benzene-1,4-disulfonamide | MIA PaCa-2 (Pancreatic) | 0.07 | [5] |

| 4 | Benzene-1,4-disulfonamide | BxPC-3 (Pancreatic) | 0.2 | [5] |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several N-benzyl benzenesulfonamide derivatives have been identified as potent kinase inhibitors.

-

AXL Kinase Inhibition: AXL, a receptor tyrosine kinase, is often overexpressed in various cancers and is associated with tumor progression, metastasis, and drug resistance. Certain N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides have been developed as low nanomolar inhibitors of AXL kinase.[6][7]

Caption: STAT3 Signaling Pathway Activation.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are classic CA inhibitors, and N-benzyl derivatives have been developed with high potency and selectivity for tumor-associated CA isoforms. [8][9]

| Compound ID | Derivative Class | Target Isoform | Ki (nM) | Reference |

| 7c | 4-(3-benzyl-guanidino)benzenesulfonamide | CA VII | subnanomolar | [10] |

| 7h | 4-(3-benzyl-guanidino)benzenesulfonamide | CA VII | subnanomolar | [10] |

| 5d | Benzenesulfonamide with s-triazine | CA IX | 28.6 | [8] |

| 11b | Benzenesulfonamide with s-triazine | CA IX | 31.9 | [8] |

Antimicrobial Activity

The historical success of sulfonamides as antibacterial agents continues to inspire the development of new derivatives with improved potency and broader spectrum of activity. N-benzyl benzenesulfonamides have demonstrated activity against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| A-3 | N-benylidene-4-(2-benzylidene hydrazinyl) benzenesulfonamide | Pseudomonas aeruginosa | - | [11] |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Staphylococcus aureus | 0.5 | [12] |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | Escherichia coli | 1 | [12] |

| 10d | 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | Staphylococcus aureus | 1 | [12] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain N-benzyl benzenesulfonamide derivatives have shown promising anti-inflammatory effects. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. [7]Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. [13]

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| 3k | 2-pyrazoline bearing benzenesulfonamide | COX-1 & COX-2 inhibition | 0.05 | [7] |

| 3l | 2-pyrazoline bearing benzenesulfonamide | COX-1 & COX-2 inhibition | 0.05 | [7] |

| 8 | 2,6-bisbenzylidenecyclohexanone | NO inhibition | 6.68 | [14] |

| 9 | 2,6-bisbenzylidenecyclohexanone | NO inhibition | - | [14] |

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of N-benzyl benzenesulfonamides.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [15][16][17][18][19] Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

N-benzyl benzenesulfonamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition: Carbonic Anhydrase Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of carbonic anhydrase activity. [20] Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol red indicator (0.2 mM)

-

CO₂-saturated water

-

N-benzyl benzenesulfonamide inhibitors

Procedure:

-

Equilibrate the enzyme and inhibitor solutions in HEPES buffer at the desired temperature (typically 25°C).

-

The two syringes of the stopped-flow instrument are loaded with the enzyme solution (with or without inhibitor) and the CO₂-saturated water containing the pH indicator.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the color change of the phenol red indicator at 557 nm.

-

Record the initial rate of the reaction.

-

Determine the inhibition constant (Ki) by measuring the enzymatic activity at various inhibitor concentrations.

Mechanism of Action: Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of compounds on tubulin polymerization in vitro. [21][22] Materials:

-

Fluorescence plate reader with temperature control

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Test compounds

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP (final concentration 1 mM) and glycerol (final concentration 10%), and DAPI.

-

Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.

-

The increase in fluorescence corresponds to the incorporation of DAPI into the polymerizing microtubules.

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Conclusion and Future Perspectives

The N-benzyl benzenesulfonamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance in drug discovery. Future research should focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic targets for this versatile scaffold, guided by a deeper understanding of its structure-activity relationships, holds the promise of delivering next-generation medicines for a variety of human diseases.

References

- [Reference for AXL signaling p

- [Reference for STAT3 signaling p

-

The sulfonamides constitute an important class of drugs, with several types of pharmacological agents possessing antibacterial, anti-carbonic anhydrase, diuretic, hypoglycemic and antithyroid activity among others. (URL: [Link])

- [Reference for STAT3 signaling p

- [Reference for AXL signaling p

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. (URL: [Link])

-

MTT Analysis Protocol - Creative Bioarray. (URL: [Link])

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])

- [Reference for AXL signaling p

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (URL: [Link])

- [Reference for STAT3 signaling p

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])

-

Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (URL: [Link])

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (URL: [Link])

-

4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (URL: [Link])

- [Reference for STAT3 signaling p

- [Reference for AXL signaling p

- [Reference for AXL signaling p

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (URL: [Link])

- [Reference for AXL signaling p

-

CA Inhibition Studies. (URL: [Link])

- [Reference for STAT3 signaling p

- [Reference for STAT3 signaling p

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (URL: [Link])

- [Reference for AXL signaling p

-

Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (URL: [Link])

-

Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. (URL: [Link])

-

N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (URL: [Link])

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"N-Benzyl 3-boronobenzenesulfonamide" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl 3-boronobenzenesulfonamide

Introduction

This compound is a multifaceted organic compound featuring three key functional groups: an aromatic boronic acid, a sulfonamide linkage, and an N-benzyl group. This unique combination makes it a compound of interest in medicinal chemistry and organic synthesis, potentially as a building block for complex molecular architectures or as a pharmacologically active agent itself. The boronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery.[1] The sulfonamide group is a stable and common scaffold in many pharmaceutical agents.[2][3]

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful application. These physicochemical properties govern critical aspects of its use, from reaction kinetics and purification in synthesis to formulation, shelf-life, and bioavailability in drug development.[4][5] This guide provides a detailed analysis of the expected solubility and stability profile of this compound, grounded in the fundamental chemistry of its constituent functional groups. As specific experimental data for this molecule is not widely published, we present robust, field-proven experimental protocols to empower researchers to empirically determine these vital parameters.

Predicted Physicochemical Profile

While experimental determination is the gold standard, in silico prediction of physicochemical properties is an essential first step in characterizing a novel compound. These predictions guide solvent selection, analytical method development, and the design of stability studies. For this compound, key properties to model using standard computational software (e.g., ACD/Labs, ChemDraw) would include:

| Property | Significance in Profile | Expected Characteristics |

| Molecular Weight | Influences diffusion and solubility limits. | ~291.15 g/mol |

| LogP | A measure of lipophilicity; predicts solubility in organic vs. aqueous solvents. | A positive LogP value is expected, indicating a predominantly lipophilic nature due to the two aromatic rings. |

| pKa | Predicts the ionization state at different pH values, heavily impacting aqueous solubility and stability. | Two key pKa values are anticipated: one for the acidic boronic acid group (typically pKa 4-10) and a much higher, non-physiologically relevant pKa for the weakly acidic sulfonamide N-H.[1] |

Solubility Profile: A Theoretical and Practical Framework

The solubility of this compound is dictated by the interplay between its nonpolar aromatic structures and its polar, hydrogen-bonding capable boronic acid and sulfonamide groups.

Theoretical Assessment

Based on the "like dissolves like" principle, the molecule's significant nonpolar surface area, contributed by the benzyl and phenyl rings, suggests favorable solubility in a range of organic solvents.[6] Conversely, its aqueous solubility is expected to be limited.

-

Organic Solvents : Good solubility is predicted in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols (methanol, ethanol), chlorinated solvents (DCM, chloroform), and ethers (THF), where the molecule's polarity can be accommodated.[7][8]

-

Aqueous Solubility : Poor intrinsic solubility in water is expected. However, the acidic nature of the boronic acid group means that aqueous solubility will be highly pH-dependent. At pH values above its pKa, the boronic acid will deprotonate to form the more soluble boronate anion.[9]

Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Capable of solvating both the polar and nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Can engage in hydrogen bonding with the boronic acid and sulfonamide groups. |

| Ethers | THF, Diethyl Ether | Moderately Soluble | Moderate polarity accommodates the molecule's structure.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Effective at dissolving compounds with significant nonpolar character.[10] |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | Insufficient polarity to effectively solvate the sulfonamide and boronic acid moieties. |

| Aqueous | Water, Buffers | pH-Dependent; Poorly Soluble at neutral/acidic pH | The molecule is predominantly lipophilic. Solubility increases at basic pH due to boronate formation. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a definitive method for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.22 µm syringe filters

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system for quantification

2. Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.[5]

-

Solvent Addition: Add a precise, known volume of each test solvent to the corresponding vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. For volatile solvents or to ensure complete removal of solids, filter the aliquot through a 0.22 µm syringe filter chemically compatible with the solvent.

-

Dilution: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

The stability of this compound is a function of its two key functional groups: the boronic acid, which is prone to degradation, and the sulfonamide, which is generally robust.[11][12]

Theoretical Assessment of Stability

-

Hydrolytic Stability: The sulfonamide bond is known for its high stability under both acidic and basic conditions at ambient temperature, which is why sulfonyl groups are often used as protecting groups for amines.[13] However, cleavage can occur under forcing conditions (e.g., strong acid or base at elevated temperatures), which would yield 3-boronobenzenesulfonic acid and benzylamine. The boronic acid itself is susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions.

-

Oxidative Stability: Boronic acids are susceptible to oxidation, which can convert the boronic acid to a hydroxyl group.[14][15] This is a significant potential degradation pathway, especially in solutions exposed to air or in the presence of reactive oxygen species. The benzylic C-H bond is also a potential site for oxidation.

-

Photostability: The presence of two aromatic rings suggests a potential for photolytic degradation upon exposure to UV light. It is advisable to handle and store the compound protected from light.

-

Thermal Stability: As a crystalline solid, the compound is expected to be thermally stable under typical storage conditions. High temperatures may induce decomposition.

Caption: Potential Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.

1. Materials and Equipment:

-

Stock solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3-30% H₂O₂

-

Temperature-controlled oven and water bath

-

Photostability chamber with controlled UV and visible light output

-

pH meter

-

HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS)

2. Step-by-Step Methodology:

-

Prepare Samples: For each condition, mix the stock solution with the stressor. Include a control sample stored under ambient conditions.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).[16]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a set period.[16]

-

Oxidative Degradation: Mix the stock solution with hydrogen peroxide (e.g., 3%). Keep at room temperature and protected from light for a set period.

-

Thermal Degradation: Store aliquots of the stock solution and the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-